molecular formula C7H5N3O2 B189722 1,4-Dihydropyrido[2,3-b]pyrazine-2,3-dione CAS No. 2067-84-7

1,4-Dihydropyrido[2,3-b]pyrazine-2,3-dione

Cat. No.: B189722
CAS No.: 2067-84-7
M. Wt: 163.13 g/mol
InChI Key: ZTCJWOFMAWQWRD-UHFFFAOYSA-N
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Description

1,4-Dihydropyrido[2,3-b]pyrazine-2,3-dione is a heterocyclic compound with the molecular formula C₇H₅N₃O₂. It is known for its unique structure, which includes a fused pyridine and pyrazine ring system.

Preparation Methods

The synthesis of 1,4-Dihydropyrido[2,3-b]pyrazine-2,3-dione typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the preparation may start with the formation of pyrrole-derived α,β-alkynyl ketones, followed by Sonogashira cross-coupling, and subsequent cyclization steps . Industrial production methods may vary, but they generally aim to optimize yield and purity through controlled reaction conditions and purification processes.

Chemical Reactions Analysis

1,4-Dihydropyrido[2,3-b]pyrazine-2,3-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the compound’s functional groups, leading to the formation of reduced derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

1,4-Dihydropyrido[2,3-b]pyrazine-2,3-dione can be compared with other similar heterocyclic compounds, such as:

The uniqueness of this compound lies in its specific ring fusion and functional groups, which confer distinct reactivity and potential for diverse applications.

Properties

IUPAC Name

1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c11-6-7(12)10-5-4(9-6)2-1-3-8-5/h1-3H,(H,9,11)(H,8,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTCJWOFMAWQWRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC(=O)C(=O)N2)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60174716
Record name Pyrido(2,3-b)pyrazine-2,3-diol
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Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2067-84-7
Record name 1,4-Dihydropyrido[2,3-b]pyrazine-2,3-dione
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Record name Pyrido(2,3-b)pyrazine-2,3-diol
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Record name Pyrido(2,3-b)pyrazine-2,3-diol
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Record name 1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione
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Record name PYRIDO(2,3-B)PYRAZINE-2,3-DIOL
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Synthesis routes and methods I

Procedure details

To a suspension of 2,3-diaminopyridine (20 g, 0.136 mol) in 4N aqueous HCl (200 ml) is added oxalic acid (20.7 g, 0.164 mol) and the reaction mixture is refluxed for 20 h. The reaction mixture is cooled and the solid precipitated is filtered, washed with water and dried under vacuum to afford 20 g (89%) of the title compound as a solid. HPLC (max plot) 98%.
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
20.7 g
Type
reactant
Reaction Step Two
Yield
89%

Synthesis routes and methods II

Procedure details

A stirred suspension of 2,3-diaminopyridine (75 g, 687 mmol) in diethyl oxalate (291 ml, 2131 mmol) under N2 was heated to 120° C. After 1 h, the ethanol was distilled off the reaction mixture and the temperature was elevated to 160° C. for a further 2 hours. The reaction mixture was allowed to cool to RT and diluted with diethyl ether (200 ml). The resulting suspension was stirred for 1 hour and the solid was isolated by filtration and dried in a vacuum oven. The solid was suspended in ethanol (500 ml) and sonicated for 1 hour. The suspension was filtered and dried (vacuum oven overnight) to afford the title compound;
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
291 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Ytterbium(III) triflate [Yb(OTf)3] (853 mg, 1.38 mmol) and diethyl malonate (7.5 mL, 55.0 mmol) were added to pyridine-2,3-diamine (3.00 g, 27.5 mmol) and the mixture was stirred at 80° C. for 2 hours. After water was added to the reaction mixture, the resulting solid was collected by filtration, washed with ethanol and dried under reduced pressure. Thus, pyrido[3,2-b]pyrazine-2,3(1H,4H)-dione (3.58 g, yield: 80%) was obtained.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
reactant
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
853 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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